![molecular formula C11H15F2N5 B11734206 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:
-
Formation of 1-(difluoromethyl)-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Difluoromethylating agent (e.g., difluoromethyl iodide)
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide), temperature (e.g., 80°C)
-
Formation of 1,4-dimethyl-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Methylating agent (e.g., methyl iodide)
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 60°C)
-
Coupling of the two pyrazole derivatives
- Reagents: 1-(difluoromethyl)-1H-pyrazole, 1,4-dimethyl-1H-pyrazole, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
- Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Solvent (e.g., water, acetic acid), temperature (e.g., room temperature to 80°C)
- Major products: Oxidized derivatives of the pyrazole rings
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Solvent (e.g., ethanol, tetrahydrofuran), temperature (e.g., room temperature to 60°C)
- Major products: Reduced derivatives of the pyrazole rings
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dimethylformamide, dichloromethane), temperature (e.g., room temperature to 80°C)
- Major products: Substituted pyrazole derivatives
Scientific Research Applications
Chemistry
Catalysis: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its unique structural features.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for the treatment of diseases such as cancer and inflammation.
Industry
Agrochemicals: The compound can be used as an active ingredient in pesticides and herbicides, providing effective control of pests and weeds.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and dimethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole
- 1,4-dimethyl-1H-pyrazole
- 1-(trifluoromethyl)-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13/h3-5,11,14H,6-7H2,1-2H3 |
InChI Key |
CBPLMYQAOUEBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)
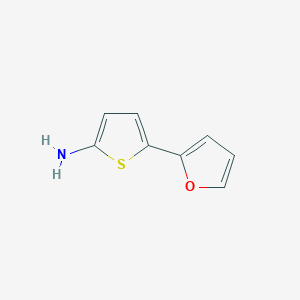
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
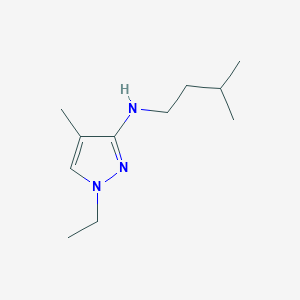
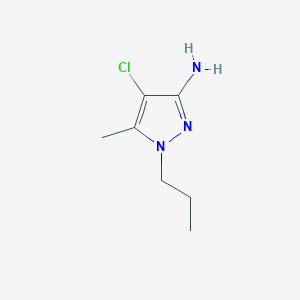
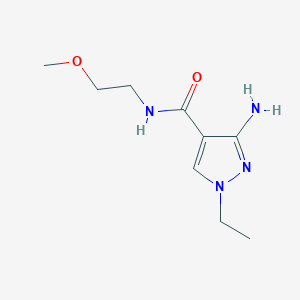
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
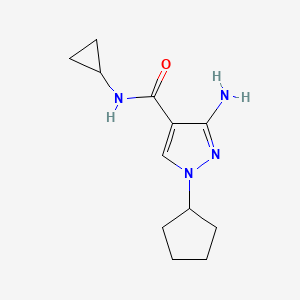
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
